Cas no 2680860-95-9 (3-nitro-2-{(prop-2-en-1-yloxy)carbonylamino}pyridine-4-carboxylic acid)

3-Nitro-2-{(prop-2-en-1-yloxy)carbonylamino}pyridine-4-carboxylic acid is a nitro-substituted pyridine derivative featuring a reactive allyloxycarbonyl (Alloc) protecting group and a carboxylic acid functionality. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in peptide and heterocycle synthesis, where the Alloc group serves as a cleavable protecting group under mild conditions. The nitro and carboxylic acid moieties further enhance its utility as a building block for further functionalization or conjugation. Its well-defined structure and stability under standard handling conditions make it suitable for applications in medicinal chemistry and materials science.
3-nitro-2-{(prop-2-en-1-yloxy)carbonylamino}pyridine-4-carboxylic acid structure
2680860-95-9 structure
Product Name:3-nitro-2-{(prop-2-en-1-yloxy)carbonylamino}pyridine-4-carboxylic acid
CAS No:2680860-95-9
MF:C10H9N3O6
MW:267.194962263107
CID:5654291
PubChem ID:165909512
Update Time:2025-08-04

3-nitro-2-{(prop-2-en-1-yloxy)carbonylamino}pyridine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-28282402
    • 2680860-95-9
    • 3-nitro-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-4-carboxylic acid
    • 3-nitro-2-{(prop-2-en-1-yloxy)carbonylamino}pyridine-4-carboxylic acid
    • Inchi: 1S/C10H9N3O6/c1-2-5-19-10(16)12-8-7(13(17)18)6(9(14)15)3-4-11-8/h2-4H,1,5H2,(H,14,15)(H,11,12,16)
    • InChI Key: JLSZJGGLDZTSKZ-UHFFFAOYSA-N
    • SMILES: O(CC=C)C(NC1C(=C(C(=O)O)C=CN=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 267.04913502g/mol
  • Monoisotopic Mass: 267.04913502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 380
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 134Ų

3-nitro-2-{(prop-2-en-1-yloxy)carbonylamino}pyridine-4-carboxylic acid Pricemore >>

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Additional information on 3-nitro-2-{(prop-2-en-1-yloxy)carbonylamino}pyridine-4-carboxylic acid

Research Briefing on 3-nitro-2-{(prop-2-en-1-yloxy)carbonylamino}pyridine-4-carboxylic acid (CAS: 2680860-95-9)

The compound 3-nitro-2-{(prop-2-en-1-yloxy)carbonylamino}pyridine-4-carboxylic acid (CAS: 2680860-95-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel heterocyclic compounds with potential pharmacological properties. The presence of both nitro and carboxylic acid functional groups, along with the allyloxycarbonylamino moiety, makes this molecule a versatile building block for further chemical modifications. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in creating targeted kinase inhibitors through strategic derivatization.

In terms of biological activity, preliminary in vitro studies have shown that derivatives of 3-nitro-2-{(prop-2-en-1-yloxy)carbonylamino}pyridine-4-carboxylic acid exhibit moderate inhibitory effects against several cancer cell lines, particularly in breast and colon cancer models. The compound's mechanism of action appears to involve interference with cellular signaling pathways, though the exact molecular targets remain under investigation. Researchers at the University of Tokyo recently reported promising results in a mouse xenograft model using optimized derivatives.

The synthetic accessibility of this compound has been significantly improved through recent methodological advancements. A 2024 publication in Organic Process Research & Development described a scalable, three-step synthesis from commercially available starting materials, achieving an overall yield of 68% with excellent purity. This development is particularly important for potential industrial-scale production should the compound progress through drug development pipelines.

From a drug development perspective, structure-activity relationship (SAR) studies have identified the nitro group at position 3 and the carboxylic acid at position 4 as critical for maintaining biological activity. However, the allyloxycarbonylamino group at position 2 has shown potential for modification to improve pharmacokinetic properties. Several research groups are currently exploring prodrug strategies based on this scaffold to enhance oral bioavailability.

Looking forward, the compound's potential extends beyond oncology applications. Recent computational studies suggest possible utility in targeting infectious diseases, with docking simulations indicating favorable interactions with essential bacterial enzymes. However, these predictions require experimental validation. The next phase of research will likely focus on optimizing the lead structure and conducting more comprehensive preclinical evaluations to assess its therapeutic potential and safety profile.

In conclusion, 3-nitro-2-{(prop-2-en-1-yloxy)carbonylamino}pyridine-4-carboxylic acid represents a promising scaffold in medicinal chemistry with multiple potential applications. While significant progress has been made in understanding its properties and potential uses, further research is needed to fully realize its therapeutic value. The compound's versatility and the recent methodological improvements in its synthesis position it as an important focus area for future drug discovery efforts.

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